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molecular formula C10H7ClO2 B2386753 2-Chloro-4-ethynyl-benzoic acid methyl ester CAS No. 1224640-19-0

2-Chloro-4-ethynyl-benzoic acid methyl ester

Cat. No. B2386753
M. Wt: 194.61
InChI Key: GFTHRHCWMLNTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309734B2

Procedure details

To a solution of 2-chloro-4-trimethylsilanylethynyl-benzoic acid methyl ester (4.52 g, 12.0 mmol, 1.0 equiv; 70% purity) in THF (50 mL) was as added a 1 M solution of tetrabutylammonium fluoride in THF (14.4 mL, 14.40 mmol, 1.20 equiv; [CAS RN 429-41-4]) and the reaction mixture stirred at rt over night. The crude reaction was extracted from a sat. solution of NH4Cl (50 mL) with ethyl acetate (3×50 mL) and the combined organic phases dried over Na2SO4. Purification of the crude reaction product by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a mixture of dichloromethane/methanol (4:1) provided 1.12 g (48%) of the title compound as a slightly orange solid. MS (ISN): 195.1 [M+H]+.
Name
2-chloro-4-trimethylsilanylethynyl-benzoic acid methyl ester
Quantity
4.52 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[C:11][Si](C)(C)C)=[CH:6][C:5]=1[Cl:16].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[CH:11])=[CH:6][C:5]=1[Cl:16] |f:1.2|

Inputs

Step One
Name
2-chloro-4-trimethylsilanylethynyl-benzoic acid methyl ester
Quantity
4.52 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C#C[Si](C)(C)C)Cl)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
14.4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted from a sat. solution of NH4Cl (50 mL) with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification of the crude
CUSTOM
Type
CUSTOM
Details
reaction product by silica column chromatography
WASH
Type
WASH
Details
eluting with a mixture of dichloromethane/methanol (4:1)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C#C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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